Cas no 60314-08-1 (1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester)
1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester
- 3-methoxy-2-methoxycarbonylbenzoate
- 3-METHOXY-PHTHALIC ACID 2-METHYL ESTER
- 3-Methoxy-2-(methoxycarbonyl)benzoic acid
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- MDL: MFCD12546885
Computed Properties
- Exact Mass: 210.0528
Experimental Properties
- PSA: 72.83
1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB465552-250 mg |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 250mg |
€185.00 | 2023-04-21 | ||
| abcr | AB465552-1 g |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 1g |
€695.00 | 2023-04-21 | ||
| Matrix Scientific | 206052-0.500g |
3-Methoxy-2-methoxycarbonyl-benzoic acid |
60314-08-1 | 0.500g |
$756.00 | 2023-09-10 | ||
| abcr | AB465552-500 mg |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 500mg |
€325.00 | 2023-04-21 | ||
| abcr | AB465552-250mg |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 250mg |
€185.00 | 2025-04-17 | ||
| abcr | AB465552-500mg |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 500mg |
€325.00 | 2025-04-17 | ||
| abcr | AB465552-1g |
3-Methoxy-phthalic acid 2-methyl ester; . |
60314-08-1 | 1g |
€695.00 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637486-250mg |
3-Methoxy-2-(methoxycarbonyl)benzoic acid |
60314-08-1 | 98% | 250mg |
¥2738.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637486-500mg |
3-Methoxy-2-(methoxycarbonyl)benzoic acid |
60314-08-1 | 98% | 500mg |
¥5214.00 | 2024-05-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411154-250mg |
3-Methoxy-phthalic acid 2-methyl ester |
60314-08-1 | nan | 250mg |
¥2462.00 | 2025-04-13 |
1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester Suppliers
1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester
Introduction to 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester (CAS No: 60314-08-1)
1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester, identified by its CAS number 60314-08-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a methoxy group at the 3-position and a methyl ester at the 2-position of the benzenedicarboxylic acid backbone. Such structural motifs are often exploited in medicinal chemistry for their potential biological activity and interactions with biological targets.
The significance of 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester lies in its versatility as a building block in synthetic chemistry. Its molecular structure provides a scaffold that can be modified further to develop novel compounds with tailored properties. In recent years, there has been a growing interest in benzoic acid derivatives due to their demonstrated efficacy in various therapeutic applications. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups makes this compound particularly interesting for designing molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the potential of 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester in the development of drugs targeting neurological disorders. The benzoic acid core is known to interact with a variety of biological receptors and enzymes, making it a valuable candidate for further exploration. For instance, modifications to this scaffold have shown promise in inhibiting enzymes involved in inflammation and pain signaling. The methoxy and methyl ester groups contribute to the compound's solubility and metabolic stability, which are critical factors for drug development.
In addition to its pharmaceutical applications, 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester has found utility in materials science. Its ability to form stable complexes with metal ions has led to research into its use as a ligand in catalytic systems. These complexes can be employed in various chemical transformations, including cross-coupling reactions and oxidation processes. The compound's stability under different reaction conditions makes it a reliable choice for such applications.
The synthesis of 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include esterification followed by methylation or demethylation steps to achieve the desired substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a regulatory perspective, 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester is subject to standard chemical safety protocols due to its reactive functional groups. Proper handling procedures are essential to ensure worker safety and environmental compliance. However, it does not fall under any restricted categories such as hazardous materials or controlled substances, making it relatively easy to handle under appropriate conditions.
The future prospects for 1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester are promising, with ongoing research exploring its potential in drug discovery and material science. Collaborative efforts between academia and industry are likely to drive innovation in this field. As our understanding of molecular interactions improves, new derivatives of this compound may be developed to address unmet medical needs or enhance material performance.
In conclusion,1,2-Benzenedicarboxylic acid, 3-methoxy-, 2-methyl ester (CAS No: 60314-08-1) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an attractive candidate for further exploration in pharmaceuticals and materials science. As research continues to uncover new applications for this compound,1,2-Benzenedicarboxylic acid, 3-methoxy, and 2-methyl ester derivatives are poised to play an increasingly important role in scientific advancements.
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